2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a complex fused ring system that includes both benzofuran and isoxazole functionalities. This unique structure contributes to the compound's distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from simple aromatic precursors. The key steps usually include:
Cyclization Reactions: : Formation of the benzofuran ring system through cyclization reactions involving suitable aromatic precursors.
Isoxazole Formation: : The isoxazole ring is introduced via condensation reactions using hydroxylamine derivatives.
Final Coupling: : The coupling of the benzofuran-isoxazole intermediate with an isoindole derivative under controlled reaction conditions completes the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to maximize yield and purity. Large-scale production might also require continuous flow chemistry techniques to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation Agents: : Potassium permanganate, chromium trioxide.
Reduction Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions vary based on the starting functional groups and the specific reaction conditions but generally include modified heterocyclic compounds with altered biological activities.
Scientific Research Applications
2-{2-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione has a range of scientific research applications:
Chemistry: : Used as a model compound for studying reaction mechanisms involving heterocyclic systems.
Biology: : Explored for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: : Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to these targets and modulating their activity, either by inhibiting or activating them. The pathways involved in these processes are typically related to the specific functional groups and the overall three-dimensional structure of the molecule.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione stands out due to its unique fused ring system which imparts distinctive chemical and biological properties.
Similar Compounds
Benzofuran derivatives: : Often studied for their bioactivity.
Isoxazole derivatives: : Known for their presence in pharmaceuticals.
Isoindole derivatives: : Investigated for their role in various chemical processes.
By emphasizing the complexity and uniqueness of its structure, we can appreciate why this compound garners significant interest in various fields of scientific research.
Properties
IUPAC Name |
2-[2-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)-2-oxoethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c27-20(13-32-26-23(28)17-7-3-4-8-18(17)24(26)29)25-22-15(12-31-25)11-30-19-10-9-14-5-1-2-6-16(14)21(19)22/h1-10,15,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNEMOZGZRKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CON5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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